molecular formula C20H17Cl2NO2 B11504262 methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Cat. No.: B11504262
M. Wt: 374.3 g/mol
InChI Key: UWZOPSMBFFMFKH-VKJFTORMSA-N
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Description

Methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is a complex organic compound with a unique structure that includes a cyclopenta[c]quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate typically involves multiple steps, including the formation of the cyclopenta[c]quinoline core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[c]quinoline core through cyclization reactions.

    Chlorination: Introduction of chlorine atoms at specific positions on the quinoline ring.

    Esterification: Formation of the benzoate ester group through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents in place of chlorine.

Scientific Research Applications

Methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is unique due to its specific substitution pattern and the presence of chlorine atoms, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17Cl2NO2

Molecular Weight

374.3 g/mol

IUPAC Name

methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C20H17Cl2NO2/c1-25-20(24)12-7-5-11(6-8-12)18-15-4-2-3-14(15)16-9-13(21)10-17(22)19(16)23-18/h2-3,5-10,14-15,18,23H,4H2,1H3/t14-,15+,18+/m1/s1

InChI Key

UWZOPSMBFFMFKH-VKJFTORMSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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